Cas no 2227889-62-3 (rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol is a chiral cycloheptanol derivative featuring a 2-methylprop-1-en-1-yl substituent at the 2-position. This compound exhibits stereochemical complexity, making it valuable for applications in asymmetric synthesis and chiral auxiliary development. Its cycloheptane backbone provides conformational flexibility, while the isobutenyl group enhances reactivity in functionalization reactions. The racemic mixture allows for broad utility in exploratory research, particularly in the study of stereoselective transformations. This intermediate is of interest in pharmaceutical and agrochemical synthesis, where its structural motifs can contribute to the development of bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in synthetic workflows.
rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol structure
2227889-62-3 structure
Product Name:rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol
CAS No:2227889-62-3
MF:C11H20O
MW:168.275903701782
CID:5569534
PubChem ID:165595495
Update Time:2025-06-08

rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2227889-62-3
    • EN300-1635256
    • rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol
    • Inchi: 1S/C11H20O/c1-9(2)8-10-6-4-3-5-7-11(10)12/h8,10-12H,3-7H2,1-2H3/t10-,11+/m0/s1
    • InChI Key: XTEJMSAVTKYWIY-WDEREUQCSA-N
    • SMILES: O[C@@H]1CCCCC[C@H]1/C=C(\C)/C

Computed Properties

  • Exact Mass: 168.151415257g/mol
  • Monoisotopic Mass: 168.151415257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.2Ų

rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1635256-50mg
rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol
2227889-62-3
50mg
$647.0 2023-09-22
Enamine
EN300-1635256-100mg
rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol
2227889-62-3
100mg
$678.0 2023-09-22
Enamine
EN300-1635256-250mg
rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol
2227889-62-3
250mg
$708.0 2023-09-22
Enamine
EN300-1635256-500mg
rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol
2227889-62-3
500mg
$739.0 2023-09-22
Enamine
EN300-1635256-1000mg
rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol
2227889-62-3
1000mg
$770.0 2023-09-22
Enamine
EN300-1635256-2500mg
rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol
2227889-62-3
2500mg
$1509.0 2023-09-22
Enamine
EN300-1635256-5000mg
rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol
2227889-62-3
5000mg
$2235.0 2023-09-22
Enamine
EN300-1635256-10000mg
rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol
2227889-62-3
10000mg
$3315.0 2023-09-22
Enamine
EN300-1635256-0.05g
rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol
2227889-62-3
0.05g
$924.0 2023-07-10
Enamine
EN300-1635256-0.1g
rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol
2227889-62-3
0.1g
$968.0 2023-07-10

Additional information on rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol

Introducing rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol (CAS No. 2227889-62-3): A Compound with Significant Potential in Modern Medicinal Chemistry

rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2227889-62-3, is a compound that has garnered considerable attention in the field of medicinal chemistry due to its unique structural properties and promising biological activities. This chiral molecule, featuring a cycloheptane backbone substituted with an isopropenyl group and a hydroxyl functional group, represents a fascinating subject of study for researchers exploring novel therapeutic agents.

The structural framework of rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol combines elements of both rigid and flexible moieties, which can be strategically leveraged to modulate interactions with biological targets. The cycloheptane ring provides a stable scaffold, while the presence of the hydroxyl group and the isopropenyl substituent introduces opportunities for hydrogen bonding and hydrophobic interactions, respectively. These features make the compound a versatile candidate for drug design, particularly in the development of small-molecule inhibitors or modulators.

In recent years, there has been a growing interest in the exploration of natural product-inspired scaffolds for drug discovery. The cycloheptane motif, derived from various terpenoids and steroids, has been extensively studied for its pharmacological properties. rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol aligns with this trend, as it shares structural similarities with several bioactive natural products known for their therapeutic effects. This similarity suggests that the compound may exhibit interesting biological activities, making it a valuable candidate for further investigation.

The stereochemistry of rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol is particularly noteworthy. The (1R,2S) configuration indicates the presence of two stereocenters with specific spatial arrangements. This chirality can significantly influence the compound's biological activity, as enantiomers often exhibit different pharmacological profiles despite having identical chemical structures. The precise stereochemical control over such molecules is crucial for optimizing their therapeutic potential and minimizing unwanted side effects.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex chiral molecules like rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol. Techniques such as asymmetric hydrogenation and enzymatic resolution have become indispensable tools in constructing enantiomerically pure compounds. These methods not only improve the yield and purity of target molecules but also enhance the feasibility of large-scale production, making them more accessible for preclinical and clinical studies.

The potential applications of rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol extend across various therapeutic areas. Its structural features suggest potential activity in modulating enzyme function, interacting with membrane receptors, or influencing signaling pathways. For instance, the hydroxyl group could serve as a hydrogen bond acceptor or donor, while the isopropenyl group might engage in hydrophobic interactions or participate in π-stacking interactions with biological targets.

One particularly exciting avenue of research involves exploring the compound's potential as an antineoplastic agent. Cancer research has increasingly focused on identifying small molecules that can selectively target tumor cells without harming healthy tissues. The unique structural features of rac-(1R,2S)-2-(2-methylprop-1-en-1-yl)cycloheptan-1-ol make it an attractive candidate for developing novel chemotherapeutic agents. Preclinical studies have begun to investigate its efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Another area of interest is the compound's potential as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By modulating inflammatory pathways, rac-(1R,2S)-2-(2-methylpropenylcycloheptanone) could offer therapeutic benefits by reducing inflammation and associated symptoms. Initial studies have shown promising results in animal models, suggesting that further exploration may lead to new treatments for inflammatory conditions.

The development of central nervous system (CNS) drugs represents another promising application for rac-(SR)-cycloheptanol derivative. The blood-brain barrier poses significant challenges for drug delivery to the CNS, but compounds with appropriate lipophilicity and stereochemistry may be able to cross this barrier effectively. By targeting neurological disorders such as Alzheimer's disease or Parkinson's disease, this compound could offer new hope for patients suffering from these debilitating conditions.

The synthesis and characterization of rac-(SR)-cyclohexanol derivative have been refined through collaborative efforts between synthetic chemists and biologists. High-resolution spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been employed to elucidate its structure and confirm its purity. Additionally, computational methods like molecular dynamics simulations have been used to predict its interactions with biological targets at an atomic level.

The future prospects for rac-(SR)-cyclopentanone derivative are bright, with ongoing research aimed at expanding its therapeutic applications and improving its pharmacological properties. By leveraging cutting-edge synthetic methodologies and interdisciplinary collaboration between chemists and biologists, this compound holds significant promise for advancing drug discovery efforts across multiple therapeutic areas.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd